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Compound of Interest

Compound Name: (D-His2)-Goserelin

Cat. No.: B6303644 Get Quote

This in-depth technical guide provides a comprehensive protocol for the synthesis and

purification of (D-His2)-Goserelin, a decapeptide analog of Gonadotropin-Releasing Hormone

(GnRH). This document is intended for researchers, scientists, and professionals in the field of

drug development and peptide chemistry. The methodologies outlined below are based on

established principles of solid-phase peptide synthesis (SPPS) and preparative high-

performance liquid chromatography (HPLC), adapted from protocols for the closely related

peptide, Goserelin.

Overview of (D-His2)-Goserelin
(D-His2)-Goserelin is a synthetic analogue of GnRH with the sequence: pGlu-(D-His)-Trp-Ser-

Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. The substitution of Glycine with D-Histidine at the

second position is a modification from Goserelin. This modification may influence the peptide's

biological activity and pharmacokinetic profile. The synthesis presents challenges common to

Goserelin, namely the incorporation of the C-terminal azaglycine residue and the protection of

the acid-labile tert-butyl group on the D-Serine at position 6.

Synthesis of (D-His2)-Goserelin via Solid-Phase
Peptide Synthesis (SPPS)
The synthesis is performed using a fluorenylmethyloxycarbonyl (Fmoc) based solid-phase

peptide synthesis strategy.
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Materials and Reagents
Reagent Grade Supplier (Example)

Rink Amide MBHA Resin 100-200 mesh, 0.5-1.0 mmol/g Sigma-Aldrich

Fmoc-protected Amino Acids Synthesis Grade Bachem

pGlu-OH Synthesis Grade Bachem

Fmoc-NH-NH2 Synthesis Grade Iris Biotech

N,N'-Carbonyldiimidazole

(CDI)
≥97.0% Sigma-Aldrich

N,N-Dimethylformamide (DMF) Peptide Synthesis Grade Thermo Fisher Scientific

Dichloromethane (DCM) HPLC Grade Thermo Fisher Scientific

Piperidine ≥99.5% Sigma-Aldrich

N,N'-Diisopropylethylamine

(DIPEA)
Peptide Synthesis Grade Sigma-Aldrich

HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

≥99.5% Sigma-Aldrich

Trifluoroacetic acid (TFA) Reagent Grade Sigma-Aldrich

Triisopropylsilane (TIS) 99% Sigma-Aldrich

Diethyl ether Anhydrous Sigma-Aldrich

Experimental Protocol: Synthesis
Step 1: Preparation of Fmoc-Azagly-Resin

Swell Rink Amide MBHA resin in DMF for 1 hour.

React the resin with N,N'-Carbonyldiimidazole (CDI) to activate the resin.

Couple Fmoc-NH-NH2 to the activated resin to yield Fmoc-NH-NH-CO-NH-Resin. This step

is crucial for introducing the azaglycine precursor.
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Step 2: Peptide Chain Elongation

The peptide chain is assembled on the resin by sequential deprotection and coupling steps.

Step Reagent/Solvent Time Purpose

Fmoc Deprotection
20% Piperidine in

DMF
2 x 10 min

Removal of the Fmoc

protecting group

Washing DMF 5 x 1 min

Removal of excess

piperidine and by-

products

Coupling

Fmoc-amino acid (3

eq), HBTU (3 eq),

DIPEA (6 eq) in DMF

2 hours
Coupling of the next

amino acid

Washing DMF 3 x 1 min
Removal of excess

reagents

This cycle is repeated for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Ser(tBu),

Tyr(tBu), Ser(tBu), Trp(Boc), (D-His)(Trt), and finally pGlu.

Step 3: Cleavage of the Peptide from the Resin

After the final coupling, the resin is washed with DCM and dried under vacuum.

The peptide is cleaved from the resin and the side-chain protecting groups are

simultaneously removed using a cleavage cocktail.

Reagent Volume Percentage

Trifluoroacetic acid (TFA) 95%

Triisopropylsilane (TIS) 2.5%

Water 2.5%

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
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The resin is filtered off, and the filtrate containing the crude peptide is collected.

The crude peptide is precipitated by adding cold diethyl ether.

The precipitate is collected by centrifugation and washed with cold diethyl ether.

The crude peptide is dried under vacuum.

Synthesis Workflow Diagram

Rink Amide MBHA Resin Resin Activation
(CDI) Fmoc-Azagly-Resin Fmoc Deprotection

(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA, HBTU, DIPEA)

Repeat for all
Amino Acids

Cleavage from Resin
(TFA/TIS/H2O)

Precipitation
(Cold Diethyl Ether) Crude (D-His2)-Goserelin
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Caption: Solid-Phase Synthesis Workflow for (D-His2)-Goserelin.

Purification of (D-His2)-Goserelin
The crude peptide is purified by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Materials and Reagents
Reagent Grade

Acetonitrile (ACN) HPLC Grade

Trifluoroacetic acid (TFA) HPLC Grade

Water HPLC Grade

Experimental Protocol: Purification
Step 1: Sample Preparation

The crude peptide is dissolved in a minimal amount of a suitable solvent, typically a mixture of

water and acetonitrile with 0.1% TFA.
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Step 2: Preparative RP-HPLC

Parameter Condition

Column C18, 10 µm, 250 x 21.2 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 10-40% B over 30 minutes

Flow Rate 15 mL/min

Detection 220 nm

Step 3: Fraction Collection and Analysis

Fractions corresponding to the main peak are collected. The purity of the collected fractions is

analyzed by analytical HPLC.

Step 4: Lyophilization

The pure fractions are pooled and lyophilized to obtain the final purified (D-His2)-Goserelin as

a white fluffy powder.

Purification Workflow Diagram
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Goserelin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6303644#d-his2-goserelin-synthesis-and-purification-
protocol]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b6303644?utm_src=pdf-body
https://www.benchchem.com/product/b6303644?utm_src=pdf-body-img
https://www.benchchem.com/product/b6303644#d-his2-goserelin-synthesis-and-purification-protocol
https://www.benchchem.com/product/b6303644#d-his2-goserelin-synthesis-and-purification-protocol
https://www.benchchem.com/product/b6303644#d-his2-goserelin-synthesis-and-purification-protocol
https://www.benchchem.com/product/b6303644#d-his2-goserelin-synthesis-and-purification-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6303644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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